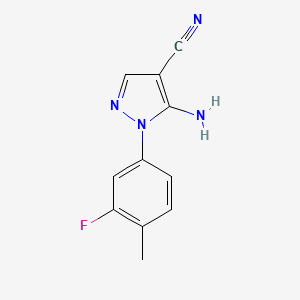

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3-fluoro-4-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c1-7-2-3-9(4-10(7)12)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLIJFSHGYITMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101171942 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(3-fluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416344-54-1 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(3-fluoro-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416344-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(3-fluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Substitution with the fluoro-methylphenyl group:

Introduction of the carbonitrile group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide, thiols, or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro or nitroso derivatives, while reduction of the carbonitrile group would yield primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile exhibit promising anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, potentially through mechanisms involving the inhibition of key enzymes or pathways associated with tumor proliferation .

1.2 Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly against neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) has been highlighted, which is significant because MAO inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, contributing to improved cognitive functions and mood stabilization .

1.3 Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Agricultural Applications

2.1 Insecticides

this compound belongs to a class of compounds that are being explored as insecticides. Its structural similarity to other phenylpyrazole compounds allows it to act as a blocker of the GABA-regulated chloride channel in insects, effectively controlling pest populations .

2.2 Herbicides

There is ongoing research into the herbicidal properties of this compound. Its efficacy against specific weed species could provide a new tool for integrated pest management strategies in agriculture, minimizing reliance on traditional herbicides that may have broader ecological impacts .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been developed, focusing on improving efficiency while reducing environmental impact .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoro-methylphenyl group can enhance binding affinity through hydrophobic interactions, while the amino and carbonitrile groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Pyrazole carbonitriles with substituted phenyl groups at position 1 exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Notes:

Analogues with Heterocyclic or Aliphatic Substituents

Compounds with non-aromatic or fused heterocyclic substituents show divergent properties:

Key Comparisons :

- Bioactivity: Bromoquinoline derivatives (e.g., ) show explicit anticancer activity, suggesting the target compound’s fluorophenyl group may be optimized for similar applications.

Polymorphs and Pseudomorphs

Crystalline forms of related compounds, such as fipronil (a pesticidal pyrazole), demonstrate the impact of solid-state packing on functionality:

- Fipronil Polymorphs: Polymorphs of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile exhibit varied pesticidal efficacy due to differences in crystal lattice stability .

- Target Compound: No polymorphs are reported, but its 3-fluoro-4-methylphenyl group may favor specific intermolecular interactions (e.g., C–H⋯F), influencing crystallization behavior .

Biological Activity

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and findings.

- Chemical Formula: C11H9FN4

- Molecular Weight: 216.22 g/mol

- IUPAC Name: this compound

- PubChem CID: 57504673

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit key proteins involved in tumor growth, such as BRAF(V600E) and EGFR .

Case Study:

In a study evaluating a series of pyrazole derivatives, it was found that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, demonstrating significant antiproliferative effects. Specifically, one derivative showed an IC50 value of 0.08–12.07 mM against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. These compounds can inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in vitro .

Mechanism:

The mechanism involves the inhibition of specific signaling pathways that lead to inflammation, positioning these compounds as potential treatments for inflammatory diseases.

Antibacterial Activity

Pyrazole derivatives have also shown promise in antibacterial applications. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Research Findings:

A study reported that certain pyrazole derivatives displayed moderate to excellent antibacterial activity against a range of bacterial strains, suggesting their utility in developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole compounds. Modifications at various positions on the pyrazole ring can significantly influence their biological activities.

Safety and Toxicology

While exploring the biological activities, it is essential to consider the safety profile of this compound. Preliminary safety assessments indicate potential hazards such as skin irritation (H315), eye irritation (H319), and respiratory issues (H335) .

Q & A

Q. What synthetic methodologies are recommended for 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile, and how can reaction parameters be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, a two-step protocol includes:

Refluxing precursors (e.g., 3-fluoro-4-methylphenylhydrazine and cyanoacetamide derivatives) in polar aprotic solvents like DMF or ethanol under nitrogen.

Purification via recrystallization using ethanol/water mixtures.

Optimization strategies include adjusting reaction temperature (70–100°C), solvent polarity, and catalyst loading (e.g., acetic acid for cyclization). Yields >80% are achievable with stoichiometric control. Intermediate characterization via ¹H NMR (δ 6.09–7.59 ppm for aromatic protons) and IR (ν ~2296 cm⁻¹ for C≡N) ensures stepwise validation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- X-ray diffraction (XRD) : Single-crystal analysis (e.g., MoKα radiation, θ range 2.29–26.99°) resolves bond lengths (e.g., C-Cl: 1.76 Å) and angles. SHELXL refines anisotropic displacement parameters, achieving R1 < 0.06 .

- NMR/IR : ¹H NMR confirms substituent environments (e.g., NH₂ at δ 9.67 ppm), while IR identifies functional groups (C≡N: ~2228–2296 cm⁻¹; NO₂: ~1335 cm⁻¹) .

- Thermal analysis : Melting points (e.g., 179–229°C) assess purity .

Advanced Research Questions

Q. How do non-covalent interactions dictate the supramolecular assembly of this compound?

- Methodological Answer : Intermolecular N-H⋯N and C-H⋯Cl hydrogen bonds drive crystal packing. For example:

- N-H⋯N interactions (2.89 Å) form centrosymmetric dimers (R₂²(12) motif).

- C-H⋯Cl interactions (3.32 Å) propagate chains along the crystallographic b-axis.

Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding: 15–20% of surface area). DFT calculations (B3LYP/6-31G*) validate experimental geometries .

Q. What experimental approaches validate its proposed enzyme inhibition (e.g., COX-2/5-LOX)?

- Methodological Answer :

- In vitro assays : Fluorescence-based 5-LOX inhibition assays measure IC₅₀ values (e.g., ZD-2138 as a positive control).

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., π-π stacking with Phe177 in COX-2).

- Mutagenesis studies : Site-directed mutagenesis of catalytic residues (e.g., Tyr355 in 5-LOX) confirms binding specificity .

Q. How can structural discrepancies in crystallographic data be resolved?

- Methodological Answer : Contradictions in bond lengths/angles arise from experimental (e.g., radiation damage) or refinement errors. Mitigation strategies:

- Cross-validate with high-resolution synchrotron data (θ > 25°).

- Use SHELXL constraints for anisotropic displacement parameters.

- Compare with computational models (e.g., Gaussian09 geometry optimization) .

Q. What strategies guide structure-activity relationship (SAR) studies for anticancer derivatives?

- Methodological Answer :

- Derivative synthesis : Introduce electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) via nucleophilic substitution.

- Bioactivity screening : MTT assays against cancer cell lines (e.g., MCF-7, IC₅₀: 5.00 µg/mL).

- QSAR modeling : MLR analysis correlates logP and Hammett constants with activity .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN166 standard).

- Ventilation : Use fume hoods to avoid inhalation (P261/P271 precautions).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Class D).

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.